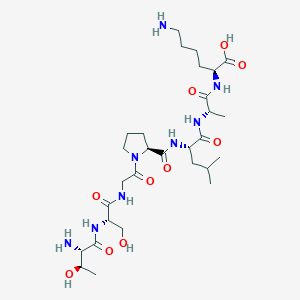![molecular formula C15H14N4 B12570711 1-Ethyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole CAS No. 295806-50-7](/img/structure/B12570711.png)
1-Ethyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole is a compound that belongs to the class of azo dyes, which are characterized by the presence of an azo group (-N=N-) linking two aromatic structures.
Vorbereitungsmethoden
The synthesis of 1-Ethyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole typically involves the diazotization of an aromatic amine followed by coupling with an imidazole derivative. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo linkage . Industrial production methods may involve continuous flow processes to enhance yield and purity while minimizing by-products .
Analyse Chemischer Reaktionen
1-Ethyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and electrophiles like halogens . Major products formed from these reactions include substituted imidazole derivatives and amine compounds .
Wissenschaftliche Forschungsanwendungen
1-Ethyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biological stain and in DNA binding studies.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes and pigments for textiles and printing.
Wirkmechanismus
The mechanism of action of 1-Ethyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole involves its interaction with biological molecules through the azo group. This interaction can lead to the formation of reactive intermediates that can bind to DNA or proteins, thereby exerting its biological effects. The molecular targets and pathways involved include DNA intercalation and inhibition of enzyme activity .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole can be compared with other azo dye derivatives such as:
1-Phenylazo-2-naphthol: Similar in structure but differs in the substituent groups, leading to different chemical properties.
4-(4-Nitrophenylazo)aniline: Contains a nitro group, which imparts different reactivity and applications.
2-(4-Methylphenylazo)imidazole: Similar imidazole core but with different aromatic substituents.
Eigenschaften
CAS-Nummer |
295806-50-7 |
|---|---|
Molekularformel |
C15H14N4 |
Molekulargewicht |
250.30 g/mol |
IUPAC-Name |
(1-ethylimidazol-2-yl)-naphthalen-2-yldiazene |
InChI |
InChI=1S/C15H14N4/c1-2-19-10-9-16-15(19)18-17-14-8-7-12-5-3-4-6-13(12)11-14/h3-11H,2H2,1H3 |
InChI-Schlüssel |
DLMBILRZGKVFPB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=CN=C1N=NC2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3-Dimethyl-4-phenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B12570654.png)


![2-(4-{2-[4-(1,3-Benzoxazol-2-yl)phenyl]ethenyl}phenyl)-6-ethyl-1,3-benzoxazole](/img/structure/B12570662.png)
![3-[Ethyl-[3-(4-methylphenyl)-3-oxopropyl]amino]-1-(4-methylphenyl)propan-1-one;hydrochloride](/img/structure/B12570668.png)
![N-[4-(1-Isobutyryl-2,3-dihydro-1H-indol-5-yl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B12570672.png)




![Tetrakis[2-(tribromostannyl)ethyl]silane](/img/structure/B12570717.png)
![Dimethyl 2,2'-[1,4-phenylenebis(oxymethylene)]dibenzoate](/img/structure/B12570718.png)
